Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Overview
Description
Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- is an organic compound with the molecular formula C20H26 It is a derivative of benzene, where two benzene rings are connected by a 1-pentyl-1,3-propanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- typically involves the reaction of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-pentyl-1,3-propanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where benzene and the alkylating agent are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) to produce corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium, CrO in acetic acid.
Reduction: LiAlH in anhydrous ether, sodium borohydride (NaBH) in methanol.
Substitution: Halogens (Cl, Br) in the presence of a Lewis acid catalyst, nitrating mixture (HNO/HSO), sulfonating agents (SO/HSO).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the benzene rings and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a shorter alkyl bridge.
Benzene, 1,1’-(1-ethenyl-1,3-propanediyl)bis-: Contains an ethenyl group instead of a pentyl group.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: Contains a methyl group instead of a pentyl group.
Uniqueness
Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- is unique due to its longer alkyl bridge, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
1-phenyloctan-3-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-2-3-6-13-20(19-14-9-5-10-15-19)17-16-18-11-7-4-8-12-18/h4-5,7-12,14-15,20H,2-3,6,13,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMDTJAGDKCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572769 | |
Record name | 1,1'-(Octane-1,3-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79606-18-1 | |
Record name | 1,1'-(Octane-1,3-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.